molecular formula C8H9ClO B1345679 3-Chloro-4-methoxytoluene CAS No. 22002-44-4

3-Chloro-4-methoxytoluene

Cat. No.: B1345679
CAS No.: 22002-44-4
M. Wt: 156.61 g/mol
InChI Key: VUZBRBKYGIQXMP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxytoluene (CAS 22002-44-4) is a substituted toluene derivative with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . Structurally, it features a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the toluene backbone. This compound is utilized in research settings, notably as an internal standard for quantitative analysis in phytochemical studies due to its stability and distinct chromatographic properties .

Preparation Methods

Direct Chlorination of 4-Methoxytoluene or Related Precursors

  • Process Description:
    Selective chlorination of 4-methoxytoluene or related phenyl derivatives is a common route. Chlorination is typically performed using elemental chlorine or chlorinating agents such as sulfuryl chloride. The reaction is carried out in the presence of inert organic solvents, often chlorinated hydrocarbons or thionyl chloride, which act as both solvent and chlorinating agent. Catalysts such as iodine, ferric chloride, stannic chloride, or antimony pentasulfide are employed to enhance regioselectivity and reaction rate.

  • Reaction Conditions:

    • Temperature range: 10 to 100 °C, preferably 35 to 45 °C for optimal selectivity.
    • Solvents: chlorinated lower aliphatic hydrocarbons, chlorinated aromatic hydrocarbons, or thionyl chloride.
    • Catalysts: iodine, ferric chloride, stannic chloride, antimony pentasulfide.
    • Chlorinating agents: elemental chlorine or sulfuryl chloride.
  • Outcome:
    This method yields 3-chloro-4-methoxytoluene with high regioselectivity, minimizing isomer formation. The product is typically purified by distillation.

Parameter Details
Chlorinating agent Cl2 or SO2Cl2
Catalyst I2, FeCl3, SnCl4, Sb2S5
Solvent Chlorinated hydrocarbons, thionyl chloride
Temperature 10–100 °C (optimal 35–45 °C)
Purification Distillation
Selectivity High for this compound

Source: US Patent US3704307A

Nucleophilic Substitution on Halogenated Toluene Derivatives

  • Process Description:
    Starting from 1-chloro-3-halogenotoluene (where halogen = F, Cl, or Br), nucleophilic substitution with sodium methoxide introduces the methoxy group at the 4-position. This method involves heating the halogenated toluene with sodium methoxide in polar aprotic solvents such as methanol, N,N-dimethylformamide, N,N-dimethylacetamide, or dimethyl sulfoxide.

  • Reaction Conditions:

    • Temperature: 40 to 60 °C.
    • Solvent: methanol or polar aprotic solvents as above.
    • Sodium methoxide added in solid or solution form.
  • Advantages:
    This method allows for regioselective methoxylation and is suitable for industrial scale due to mild conditions and good yields.

Parameter Details
Starting material 1-chloro-3-halogenotoluene
Nucleophile Sodium methoxide
Solvent Methanol, DMF, DMAc, DMSO
Temperature 40–60 °C
Reaction time Not specified (typically hours)
Product This compound

Source: CN Patent CN113511960A

Multi-step Synthesis via 3-Chloro-4-methoxybenzyl Alcohol or Benzylamine Intermediates

  • Process Description:
    An alternative approach involves preparing 3-chloro-4-methoxybenzyl alcohol or benzylamine intermediates, which can be converted to this compound derivatives. For example, 3-chloro-4-methoxybenzyl alcohol can be chlorinated using phosphorus oxychloride in oxolane solvent to form benzyl chloride derivatives, which can then be further transformed.

  • Reaction Conditions:

    • Chlorination temperature: 30–80 °C (preferably 35–45 °C).
    • Use of phosphorus oxychloride as chlorinating agent.
    • Subsequent quaternary ammonium salt formation and hydrolysis steps for amine derivatives.
  • Yields and Purity:
    Yields up to 80% with purity exceeding 99% have been reported for benzylamine derivatives, indicating the efficiency of this route for related compounds.

Step Conditions Yield (%) Purity (%)
Chlorination of benzyl alcohol 35–45 °C, POCl3, oxolane solvent Not specified High
Quaternary ammonium salt formation 60–75 °C, ethanol solvent Not specified -
Hydrolysis and isolation Acid/base treatment, vacuum distillation 80 99.3

Source: CN Patent CN105712891A

Method Starting Material Key Reagents/Catalysts Temperature Range Yield/Selectivity Advantages Limitations
Direct Chlorination 4-Methoxytoluene or phenylisocyanate Cl2 or SO2Cl2, FeCl3, I2, SnCl4 10–100 °C High regioselectivity Simple, direct, scalable Requires careful control of conditions to avoid isomers
Nucleophilic Substitution 1-Chloro-3-halogenotoluene Sodium methoxide, methanol/DMF 40–60 °C Good yields Mild conditions, industrially feasible Requires halogenated precursors
Multi-step via Benzyl Alcohol/Amine 3-Chloro-4-methoxybenzyl alcohol POCl3, ethanol, acid/base 30–80 °C Up to 80% yield, high purity High purity products, useful intermediates Multi-step, more complex
  • The direct chlorination method is well-documented and effective for producing this compound with high selectivity when using appropriate catalysts and solvents. The reaction temperature and choice of chlorinating agent critically influence the yield and purity.

  • The nucleophilic substitution approach offers a versatile alternative, especially when halogenated toluene derivatives are available. Sodium methoxide in polar solvents facilitates methoxy group introduction under relatively mild conditions.

  • The multi-step synthesis involving benzyl alcohol or benzylamine intermediates is valuable for producing related compounds with high purity, which can be further transformed into this compound derivatives or used in pharmaceutical synthesis.

  • Purification is generally achieved by distillation or crystallization, depending on the physical state and impurities.

The preparation of this compound can be efficiently achieved through several synthetic routes, each with distinct advantages. Direct chlorination of 4-methoxytoluene under catalyzed conditions remains a primary industrial method due to its simplicity and selectivity. Nucleophilic substitution on halogenated toluenes provides a complementary approach with mild reaction conditions. Multi-step syntheses via benzyl intermediates offer high purity products suitable for pharmaceutical applications. Selection of the method depends on available starting materials, desired purity, scale, and downstream application.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-4-methoxytoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as lead compounds in the development of new drugs .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that enhance the properties of these products .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxytoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The chlorine and methoxy groups influence the reactivity and selectivity of these reactions by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Methoxytoluene (CAS 100-84-5)

  • Molecular Weight : 122.17 g/mol .
  • Key Differences : The absence of chlorine reduces molecular weight and alters reactivity. 3-Methoxytoluene is flammable , requiring precautions against ignition sources . It serves as a precursor in organic synthesis where halogenation is unnecessary.

4-Chloro-2-Methylanisole (5-Chloro-2-Methoxytoluene)

  • Structure : Chlorine at the 5-position (equivalent to 4-position in alternative numbering) and methoxy at the 2-position.
  • Key Differences : Altered substituent positions modify electronic effects. The meta-para substitution in 3-chloro-4-methoxytoluene may enhance resonance stabilization compared to the ortho-chloro substitution in this isomer, affecting solubility and reactivity .

3-Iodo-4-Methoxytoluene (CAS 50597-88-1)

  • Structure : Iodine replaces chlorine at the 3-position.
  • Molecular Weight : 248.06 g/mol .
  • Key Differences : The larger iodine atom increases molecular weight and polarizability, making this compound more reactive in nucleophilic aromatic substitution compared to its chloro analog. It may also exhibit distinct spectral properties (e.g., UV-Vis absorption) .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
This compound 156.61 22002-44-4 3-Cl, 4-OCH₃ High stability; used as internal standard in chromatography
3-Methoxytoluene 122.17 100-84-5 3-OCH₃ Flammable; requires explosion-proof handling
4-Chloro-2-methylanisole 156.61 (isomer) Not explicitly stated 5-Cl, 2-OCH₃ Altered electronic effects due to substituent positions
3-Iodo-4-methoxytoluene 248.06 50597-88-1 3-I, 4-OCH₃ Higher reactivity in substitution reactions; heavier atom effects

Biological Activity

3-Chloro-4-methoxytoluene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound, with the molecular formula C8H9ClOC_8H_9ClO, features a chloro group and a methoxy group attached to a toluene ring. Its structure can be represented as follows:

Chemical Structure C6H4(Cl)(OCH3)CH3\text{Chemical Structure }\text{C}_6\text{H}_4(\text{Cl})(\text{OCH}_3)\text{CH}_3

This compound is characterized by its colorless to light yellow liquid form, with a boiling point of approximately 213 °C and a flash point of 87 °C .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various derivatives of methoxy-substituted toluenes found that compounds similar to this compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study focused on related compounds highlighted that certain derivatives could induce apoptosis in various cancer cell lines, including those associated with leukemia and myeloma. The research utilized molecular docking simulations to predict the binding affinity of these compounds to key proteins involved in cancer progression .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. In vitro assays have shown that it can inhibit the proliferation of cancer cells by modulating pathways associated with apoptosis. Notably, compounds with similar structures have been observed to upregulate pro-apoptotic genes such as p53 and Bax, suggesting a mechanism that promotes programmed cell death .

Case Studies

  • Antibacterial Activity : A study published in Phytochemical Analysis analyzed various extracts from plants containing similar methoxy-substituted compounds. The results indicated that extracts with high concentrations of phenolic compounds exhibited strong antibacterial activity against resistant strains of bacteria, reinforcing the potential of this compound in developing new antimicrobial agents .
  • Anticancer Potential : Research focusing on the cytotoxicity of related piperidinone derivatives revealed that these compounds could significantly reduce cell viability in myeloma and leukemia cells, with IC50 values indicating potent activity. The studies emphasized the importance of further exploring the structure-activity relationship (SAR) of these compounds for therapeutic applications .

Summary of Findings

Biological Activity Target Organisms/Cell Lines Key Findings
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity with low MIC values
CytotoxicMyeloma, leukemia cell linesInduces apoptosis; upregulates p53 and Bax genes
MechanismCancer cellsInhibits proliferation through apoptosis pathways

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-methoxytoluene, and how do reaction conditions influence yield?

Basic
The synthesis typically involves chlorination and methoxylation of toluene derivatives. A common method is the Friedel-Crafts alkylation of 3-chlorotoluene followed by methoxy group introduction via nucleophilic substitution. Key parameters include temperature control (80–120°C) and catalysts like AlCl₃ for electrophilic substitution . Optimizing stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) and protecting groups for the methoxy moiety can mitigate side reactions. Purity (>98%) is achievable through fractional distillation and recrystallization .

Q. How does the electronic effect of substituents influence regioselectivity in electrophilic substitution reactions of this compound?

Advanced
The chloro (-Cl) and methoxy (-OCH₃) groups exert opposing electronic effects: -Cl is mildly deactivating (meta-directing), while -OCH₃ is strongly activating (ortho/para-directing). Computational studies (e.g., DFT) and experimental nitration data suggest that the methoxy group dominates, directing electrophiles to the ortho position relative to itself. Conflicting reports on nitration products require validation via HPLC and ¹H-NMR to resolve positional isomerism .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic

  • ¹H/¹³C-NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm).
  • IR Spectroscopy : Confirm C-O (1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds.
  • GC-MS : Assess purity and fragmentation patterns (e.g., m/z 156.61 for molecular ion) .
    Cross-referencing with synthetic intermediates (e.g., sulfonyl chlorides) ensures structural fidelity .

Q. What strategies are recommended for synthesizing bioactive derivatives of this compound?

Advanced
Functionalize the aromatic ring via sulfonation or amidation to enhance bioactivity. For example:

  • Sulfonyl Derivatives : React with chlorosulfonic acid to yield 3-chloro-4-methylbenzenesulfonyl chloride, a precursor for sulfonamide drugs .
  • Amide Derivatives : Couple with carboxylic acids using DCC/DMAP to generate N-(3-Chloro-4-methylphenyl) analogs, screened for antimicrobial activity via microdilution assays .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Basic

  • Storage : Keep in a cool, ventilated area away from ignition sources; use explosion-proof equipment .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods for synthesis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose per EPA/ECHA regulations .

Q. How can researchers functionalize this compound to introduce sulfonyl groups for downstream applications?

Advanced
Sulfonation is achieved via two-step synthesis:

Sulfonation : React with concentrated H₂SO₄ at 150°C to form the sulfonic acid intermediate.

Chlorination : Treat with PCl₅ to yield 3-chloro-4-methylbenzenesulfonyl chloride. Monitor reaction progress by TLC (silica gel, eluent: hexane/EtOAc 4:1) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Basic

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
  • GC-FID : Calibrate with internal standards (e.g., 4-chlorotoluene) for accuracy .
  • LC-MS/MS : Confirm trace amounts in environmental samples (LOD: 0.1 ppm) .

Q. How should researchers address contradictory data in synthetic yield or spectroscopic results?

Advanced

  • Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian software).
  • Isomer Separation : Employ preparative HPLC to isolate and characterize positional isomers .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

Advanced

  • Ecotoxicology Studies : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀).
  • Degradation Pathways : Simulate photolysis (UV-Vis) and hydrolysis (pH 7–9) to identify persistent intermediates (e.g., chlorinated phenols) .
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .

Q. What literature review strategies are effective for identifying novel applications of this compound?

Basic

  • Database Searches : Use Web of Science with keywords: "(this compound) AND (synthesis OR derivatives)".
  • Patent Analysis : Filter USPTO/EPO patents for recent industrial applications (e.g., agrochemicals).
  • Citation Tracking : Follow seminal papers (e.g., Morgan & Challenor, 2025) for emerging trends .

Properties

IUPAC Name

2-chloro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBRBKYGIQXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176440
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-44-4
Record name 3-Chloro-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxytoluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-4-methoxytoluene
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